molecular formula C23H21NO5 B14424365 Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate CAS No. 81401-69-6

Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate

Cat. No.: B14424365
CAS No.: 81401-69-6
M. Wt: 391.4 g/mol
InChI Key: JAAZXJHNBWQIOH-UHFFFAOYSA-N
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Description

Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate is an organic compound with a complex structure that includes benzamido and methoxyphenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzamido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-(methylamino)benzoate
  • Ethyl 3-(benzoylamino)-4-(3-methoxyphenoxy)benzoate

Uniqueness

Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in certain reactions .

Properties

CAS No.

81401-69-6

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate

InChI

InChI=1S/C23H21NO5/c1-3-28-23(26)17-12-13-21(29-19-11-7-10-18(15-19)27-2)20(14-17)24-22(25)16-8-5-4-6-9-16/h4-15H,3H2,1-2H3,(H,24,25)

InChI Key

JAAZXJHNBWQIOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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